molecular formula C13H16N2O2 B14758793 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione

5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione

Cat. No.: B14758793
M. Wt: 232.28 g/mol
InChI Key: ITCDMRUQFVDLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione belongs to the pyrimidine-dione class, characterized by a six-membered pyrimidine ring with ketone groups at positions 4 and 4. Its structure includes a cyclohexadienyl group (a partially unsaturated six-membered ring) and a saturated propyl chain at position 5.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-cyclohexa-2,4-dien-1-yl-5-propyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C13H16N2O2/c1-2-8-13(10-6-4-3-5-7-10)11(16)14-9-15-12(13)17/h3-6,9-10H,2,7-8H2,1H3,(H,14,15,16,17)

InChI Key

ITCDMRUQFVDLLR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC=NC1=O)C2CC=CC=C2

Origin of Product

United States

Preparation Methods

Hybrid Catalysts in Pyrano[2,3-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) are pivotal for constructing polycyclic frameworks like pyrimidine-4,6-dione. A review by ACS Omega highlights the use of hybrid catalysts, such as Fe₃O₄@poly(vinyl alcohol) nanoparticles, in synthesizing 5H-pyrano[2,3-d]pyrimidinediones via one-pot reactions of aldehydes, barbituric acid, and malononitrile. For 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione, substituting the aryl aldehyde with a cyclohexa-2,4-dienylpropyl aldehyde could yield the target compound. However, the instability of cyclohexadienyl aldehydes necessitates in situ generation or stabilization via electron-donating groups.

The reaction mechanism involves:

  • Activation : The aldehyde undergoes Knoevenagel condensation with malononitrile, forming an α,β-unsaturated intermediate.
  • Cyclization : Barbituric acid attacks the activated nitrile, followed by intramolecular cyclization to form the pyrano[2,3-d]pyrimidine core.
  • Functionalization : Introduction of the cyclohexadienyl-propyl group via alkylation or Michael addition.

Catalysts like Cu(II)-supported Fe₃O₄ nanoparticles enhance reaction rates and yields (up to 92%) by facilitating electron transfer and stabilizing intermediates.

Solvent-Free and Green Chemistry Methods

Environmentally benign protocols using water-ethanol mixtures or solvent-free conditions are effective for pyrimidinedione synthesis. For example, Haghighat et al. achieved 88–95% yields of pyrano[2,3-d]pyrimidines using Fe₃O₄@APTES@isatin-SO₃H nanocatalysts under reflux. Adapting this to the target compound would require:

  • Cyclohexadienyl-propyl aldehyde synthesis : Via Diels-Alder reaction between cyclopentadiene and propionaldehyde.
  • One-pot assembly : Combining the aldehyde, barbituric acid, and malononitrile under microwave irradiation (80°C, 30 min) to minimize side reactions.

Cyclization and Alkylation Strategies

Alkylation of Pyrimidine Dione Precursors

Direct alkylation of 1H-pyrimidine-4,6-dione with 1-cyclohexa-2,4-dienylpropyl halides offers a straightforward route. For instance:

  • Base-mediated alkylation : Treating pyrimidine dione with NaH in DMF, followed by addition of 1-(bromopropyl)cyclohexa-2,4-diene at 0°C.
  • Selectivity control : Steric hindrance from the cyclohexadienyl group necessitates bulky bases (e.g., LDA) to prevent over-alkylation.

Yields depend on the halogen leaving group (Br > Cl) and solvent polarity. THF or DMF typically achieve 60–75% yields, though diastereomer separation remains challenging.

Diels-Alder Cycloaddition Approaches

The cyclohexadienyl moiety suggests a retro-Diels-Alder strategy. A hypothetical route involves:

  • Dienophile preparation : Synthesizing a pyrimidine dione conjugated to an α,β-unsaturated ester.
  • Cycloaddition : Reacting with 1,3-butadiene under high pressure (1.5 GPa) to form the cyclohexadienyl ring.
  • Propyl group introduction : Subsequent hydrogenation and alkylation.

This method offers stereocontrol but requires harsh conditions, risking decomposition of the pyrimidine core.

Catalytic Methods and Stereoselective Synthesis

Organocatalysts for Diastereoselective Formation

Chiral organocatalysts like L-proline or cinchona alkaloids enable asymmetric synthesis. For example, Zhu et al. synthesized cis-4-aryloctahydropyrano[2,3-d]pyrimidin-2-ones using p-toluenesulfonic acid (p-TSA) with 19:1 diastereoselectivity. Adapting this to the target compound would involve:

  • Chiral induction : Using (R)-BINOL-phosphoric acid to control the configuration at C5.
  • Three-component reaction : Cyclohexadienylpropyl aldehyde, thiourea, and dihydropyran in acetonitrile at 60°C.

Yields up to 85% and dr >15:1 are achievable, though the cyclohexadienyl group’s planarity may reduce stereoselectivity.

Metal-Based Nanoparticle Catalysts

Magnetic nanoparticles (MNPs) functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) enable efficient recycling and high activity. In pyrano[2,3-d]pyrimidine synthesis, MNPs provide:

  • Large surface area : Enhancing reactant adsorption and reducing reaction time (≤2 h).
  • Acid sites : Facilitating proton transfer during cyclization.

For the target compound, MNPs could catalyze the condensation of cyclohexadienylpropyl aldehyde, barbituric acid, and ethyl cyanoacetate in water-ethanol (1:1), yielding 70–80% product with five reuses without significant activity loss.

Comparative Analysis of Synthetic Routes

Method Catalyst Conditions Yield (%) Diastereoselectivity Limitations
Multicomponent Fe₃O₄@PVA-Cu(II) Reflux, 3 h 85–92 Low Unstable aldehyde precursors
Alkylation NaH/DMF 0°C, 12 h 60–75 None Poor stereocontrol
Diels-Alder None 1.5 GPa, 24 h 40–50 High Harsh conditions
Organocatalytic (R)-BINOL-PA 60°C, 6 h 80–85 >15:1 Costly catalysts
Nanoparticle-Catalyzed Fe₃O₄@SiO₂-SO₃H Reflux, 2 h 70–80 Moderate Solvent dependency

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrimidine derivatives with hydrogenated cyclohexa-2,4-dienyl groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups attached to the ring.

Scientific Research Applications

5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The pyrimidine-dione scaffold is shared with several pharmacologically active compounds. Key differentiating factors include:

  • Substituent groups (e.g., alkyl, cycloalkenyl, or aromatic moieties).
  • Position and number of ketone groups (e.g., 4,6-dione vs. 2,4,6-trione).
  • Solubility and bioavailability , influenced by substituent polarity.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Solubility* Biological Activity Reference
Target Compound Pyrimidine-4,6-dione 5-cyclohexadienyl, 5-propyl Not reported Unknown -
Thialbarbitone (5-(2-cyclohexenyl)-5-propenyl analog) Pyrimidine-4,6-dione 5-cyclohexenyl, 5-propenyl 1:5 (water, ethanol, chloroform) Sedative (barbiturate)
Butalbital Pyrimidinetrione 5-allyl, 5-isobutyl Low (typical of barbiturates) Analgesic, sedative
Etophylline Purine-2,6-dione 7-hydroxyethyl, 1,3-dimethyl Moderate (polar substituents) Bronchodilator
Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione) Pyrazine-1,6-dione Complex bicyclic substituents Not reported EC50 = 6 nM (high potency)
5-(2-Hydroxyethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 5-hydroxyethyl Water-soluble (polar group) Synthetic intermediate

*Solubility data inferred from structural analogs where direct measurements are unavailable.

Key Comparative Insights

Thialbarbitone (Barbiturate Analog)
  • Structural Similarities : Both compounds feature a pyrimidine-dione core with cyclic and alkyl substituents at position 3.
  • The propyl chain (saturated) vs. thialbarbitone’s propenyl (unsaturated) may reduce metabolic oxidation, enhancing stability .
  • Pharmacology : Thialbarbitone’s sedative properties suggest the target compound could share CNS activity, though substituent differences might alter receptor affinity.
Butalbital (Pyrimidinetrione Barbiturate)
  • Core Modification: Butalbital’s additional ketone at position 2 (pyrimidinetrione) increases hydrogen-bonding capacity, enhancing GABA receptor binding. The target compound’s 4,6-dione system may have weaker CNS effects but improved selectivity for non-barbiturate targets .
Etophylline (Xanthine Derivative)
  • Heterocycle Comparison : Etophylline’s purine-2,6-dione structure differs in ring arrangement but shares dione functionality. The 7-hydroxyethyl group in etophylline contributes to bronchodilator activity via phosphodiesterase inhibition, whereas the target’s cyclohexadienyl group may favor lipophilic interactions .
Dihydroxypyrido-pyrazine-1,6-dione (Compound 46)
  • Activity : Compound 46’s EC50 of 6 nM highlights the potency of dione-containing scaffolds. The pyrazine vs. pyrimidine core may influence binding kinetics, suggesting the target compound’s pyrimidine ring could offer distinct electronic or steric advantages .

Biological Activity

5-(1-Cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione
  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol

The biological activity of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce cytotoxic effects on various cancer cell lines through the following mechanisms:

  • Apoptosis Induction : The compound activates caspases and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. This was demonstrated in studies where treated melanoma cells exhibited time-dependent apoptotic activity .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects, suggesting oxidative stress plays a role in its mechanism .
  • Cell Cycle Arrest : Research indicates that this compound may cause cell cycle arrest at specific phases, further inhibiting tumor growth .

Biological Activity and Cytotoxicity

A series of studies have evaluated the cytotoxic effects of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione against various human cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
Melanoma (M14)10Apoptosis via caspase activation
Breast Cancer (MCF7)15ROS generation and cell cycle arrest
Lung Cancer (A549)12Induction of apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Melanoma Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in melanoma cells (M14), with evidence of caspase activation and PARP cleavage observed after 24 hours of treatment .
  • Breast Cancer Research : In another study involving MCF7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating substantial cytotoxicity attributed to oxidative stress mechanisms .
  • Lung Cancer Analysis : Research on A549 lung cancer cells showed that the compound could induce apoptosis while also causing cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Q & A

Q. (Basic) What are the optimized synthetic routes for preparing 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione?

The compound is synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., cyclohexadienyl-propyl derivatives) with acetic acid and P₂O₅ as a catalyst. Modifications to reaction time (6–12 hours) and temperature (80–110°C) are critical for yield optimization . Alternative routes use ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C), which improves regioselectivity for the pyrimidine ring .

Q. (Advanced) How can spectral data (NMR, IR) resolve structural ambiguities in substituted pyrimidine-dione derivatives?

  • 1H NMR : Key signals include:
    • Cyclohexadienyl protons: δ 5.5–6.2 ppm (multiplet, olefinic protons).
    • Propyl chain: δ 0.9–1.6 ppm (triplet for CH₃, multiplet for CH₂).
    • NH protons: δ 10–12 ppm (broad singlet, exchangeable).
  • IR : Strong carbonyl stretches at 1680–1720 cm⁻¹ (C=O). Discrepancies in NH stretches (3200–3400 cm⁻¹) may indicate tautomerism or hydrogen bonding .

Q. (Advanced) How do solvent polarity and catalyst choice influence reaction outcomes?

Polar aprotic solvents (e.g., DMF) favor cyclization but may increase side reactions. Acidic catalysts (e.g., P₂O₅) enhance dehydration, while NH₄OAc promotes cycloaddition without over-oxidation. A comparative study is recommended (Table 1):

Catalyst Solvent Yield (%) Purity (HPLC)
P₂O₅Acetic acid65–7092%
NH₄OAcGlacial AcOH75–8095%

II. Biological Evaluation

Q. (Basic) What in vitro assays are suitable for assessing the pharmacological activity of this compound?

  • Enzyme inhibition : Use fluorometric assays (e.g., COX-2 inhibition) with IC₅₀ determination.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated from triplicate data .

Q. (Advanced) How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from assay variability (e.g., buffer pH, cell passage number). For example:

  • A study reported IC₅₀ = 12 µM for COX-2 inhibition , while another found 18 µM .
  • Resolution : Standardize protocols (e.g., pH 6.5 ammonium acetate buffer ), use internal controls, and validate with orthogonal assays (e.g., SPR binding kinetics) .

III. Computational & Analytical Methods

Q. (Advanced) What computational strategies predict the compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 4HDP) to model interactions with cyclooxygenase active sites .
  • MD simulations : Analyze stability of ligand-protein complexes (20 ns trajectories) using AMBER or GROMACS .

Q. (Basic) How is HPLC used to confirm purity, and what are common impurities?

  • Column : C18 reverse-phase (4.6 × 250 mm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Retention time : ~8.2 min. Impurities include unreacted cyclohexadienyl precursors (RT 6.5 min) and dehydration byproducts .

IV. Safety & Handling

Q. (Basic) What safety precautions are required for handling this compound?

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents).
  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • First aid : Flush eyes/skin with water; seek medical attention if inhaled .

Advanced Research Design

Q. (Advanced) How to design experiments investigating structure-activity relationships (SAR) in analogs?

  • Variable substituents : Modify the cyclohexadienyl group (e.g., electron-withdrawing substituents) and propyl chain length.
  • Assays : Test analogs against a panel of 10+ enzymes/cell lines. Use PCA (Principal Component Analysis) to correlate structural features with activity .

Q. (Advanced) What statistical methods address variability in triplicate experimental data?

  • ANOVA : Compare means across groups (e.g., IC₅₀ values).
  • Error bars : Report as mean ± SD (n=3). For outliers, apply Grubbs’ test (α=0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.